molecular formula C18H30N4OS B2412102 1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 954595-01-8

1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2412102
CAS RN: 954595-01-8
M. Wt: 350.53
InChI Key: IHKSVZAZAZRFBM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in cancer treatment. CPI-455 was first identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play critical roles in transcriptional regulation and are frequently dysregulated in cancer.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Researchers have explored the synthesis and biochemical evaluation of urea derivatives, including those with cyclohexyl groups, for their potential as acetylcholinesterase inhibitors. These compounds were designed to test the optimal spacer length between pharmacophoric moieties and to investigate the effect of conformational flexibility on inhibitory activities. It was found that a cyclohexyl group can be advantageously replaced by an aromatic residue, suggesting that an aromatic residue is not a prerequisite for activity (Vidaluc et al., 1995).

Fluorescent Probes for Metal Ions and Amino Acids

New polythiophene-based conjugated polymers have been synthesized for selective sensing of Hg2+ and Cu2+ ions in aqueous solutions. These compounds exhibited high selectivity and sensitivity, demonstrating the potential of such structures for environmental monitoring and analytical chemistry applications (Guo et al., 2014).

Corrosion Inhibition

Urea derivatives, including triazinyl ureas, have been evaluated for their efficiency as corrosion inhibitors on mild steel in acidic solutions. These studies provide insights into the molecular mechanisms of corrosion inhibition and the potential industrial applications of these compounds in protecting metals from corrosion (Mistry et al., 2011).

Antimicrobial and Anticancer Activities

Research into the synthesis of novel heterocyclic compounds containing sulfonamido moieties, including urea derivatives, has shown promise in creating new antibacterial agents. These compounds have been tested for their effectiveness against a range of bacterial strains, highlighting the potential for developing new treatments for bacterial infections (Azab et al., 2013).

properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-21-8-10-22(11-9-21)17(15-7-12-24-14-15)13-19-18(23)20-16-5-3-2-4-6-16/h7,12,14,16-17H,2-6,8-11,13H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKSVZAZAZRFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

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